molecular formula C15H17NO4 B249223 Cambridge id 5793174

Cambridge id 5793174

Cat. No. B249223
M. Wt: 275.3 g/mol
InChI Key: INPCXLIYMIWHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambridge id 5793174 is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrrolopyridine family and is known for its unique structure and properties. In

Mechanism of Action

The mechanism of action of Cambridge id 5793174 is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Cambridge id 5793174 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth and increase survival rates in mice with cancer. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurological disorders. In addition, Cambridge id 5793174 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using Cambridge id 5793174 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a safe and effective compound to use in animal models. However, one limitation is that the mechanism of action of Cambridge id 5793174 is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that the synthesis method of Cambridge id 5793174 is complex and time-consuming, which may limit its availability for research.

Future Directions

There are many future directions for the study of Cambridge id 5793174. One direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent for cancer. Another direction is to study its effects on other signaling pathways and enzymes in the body, to better understand its mechanism of action. Additionally, further studies are needed to explore its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Cambridge id 5793174 is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for further development as a therapeutic agent. Further studies are needed to fully understand its mechanism of action and its potential applications in cancer and neurological disorders.

Synthesis Methods

The synthesis of Cambridge id 5793174 involves a multi-step process that starts with the reaction of 2,4-dichloropyridine with 2-aminopyrrole. This is followed by a series of reactions, including cyclization, deprotection, and oxidation, to obtain the final product. This synthesis method has been optimized to produce high yields of pure Cambridge id 5793174.

Scientific Research Applications

Cambridge id 5793174 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, Cambridge id 5793174 has been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

Cambridge id 5793174

Molecular Formula

C15H17NO4

Molecular Weight

275.3 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C15H17NO4/c1-9-3-5-11(6-4-9)13-12(10(2)18)14(19)15(20)16(13)7-8-17/h3-6,13,17,19H,7-8H2,1-2H3

InChI Key

INPCXLIYMIWHIY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C

Origin of Product

United States

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